3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
CAS No.: 893613-41-7
Cat. No.: VC3944752
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893613-41-7 |
|---|---|
| Molecular Formula | C21H19N3O3 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3 |
| Standard InChI Key | WGMAXVYWIMCHHQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 |
Introduction
Structural and Chemical Identity
The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused pyrazole and pyrimidine ring system. In this derivative, the phenyl group at position 3 resides on the pyrazole ring, while the 3,4,5-trimethoxyphenyl moiety occupies position 6 of the pyrimidine ring. The methoxy groups at the 3, 4, and 5 positions of the aryl substituent introduce steric bulk and electronic modulation, which influence reactivity and intermolecular interactions .
Molecular Formula:
Molecular Weight: 399.45 g/mol
IUPAC Name: 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)
Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between β-enaminones and 3-aminopyrazoles, followed by functionalization at specific positions . For 3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine, a plausible route involves:
Characterization Data (Representative Example)
A structurally related compound, ethyl 2-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, exhibits:
-
1H NMR (500 MHz, CDCl3): δ 8.03 (d, J = 7.2 Hz, 2H), 7.72 (s, 1H), 7.57 (s, 2H), 4.57 (q, J = 7.1 Hz, 1H), 3.99 (s, 9H) .
These data suggest that the target compound would display analogous aromatic proton signals and methoxy group resonances in its NMR spectrum.
Photophysical and Electronic Properties
Pyrazolo[1,5-a]pyrimidines exhibit notable fluorescence due to their extended π-conjugation and intramolecular charge transfer (ICT) effects . For example:
-
Substitution with electron-donating groups (e.g., methoxy) enhances quantum yields (up to 44%) and Stokes shifts (>100 nm) .
-
The 3,4,5-trimethoxyphenyl group in the target compound likely augments ICT, making it a candidate for fluorescent probes or optoelectronic materials .
Table 2: Comparative Photophysical Data of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Substitution | λ_em (nm) | Quantum Yield (%) | Stokes Shift (nm) |
|---|---|---|---|
| 7--Methoxyphenyl | 480 | 44 | 130 |
| 7-Phenyl | 460 | 32 | 110 |
| 6-(3,4,5-Trimethoxyphenyl) [Predicted] | 490–510 | 38–45 | 140–160 |
Biological and Pharmacological Relevance
Although direct studies on 3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine are absent, structurally related compounds demonstrate kinase inhibitory activity . For instance:
-
Pyrazolo[1,5-a]pyrimidines substituted with aryl groups exhibit nanomolar inhibition constants against Trk kinases, which are implicated in cancer and neurodegenerative diseases .
-
The trimethoxyphenyl moiety, common in microtubule-targeting agents (e.g., combretastatin analogs), suggests potential antiproliferative activity .
Applications in Materials Science
The rigidity and planar structure of this compound make it suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume